

(Z)-MDL 105519 mechanism of action on NMDA receptors

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Compound of Interest

Compound Name: (Z)-MDL 105519

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An In-Depth Technical Guide on the Mechanism of Action of **(Z)-MDL 105519** on NMDA Receptors

Core Tenets of (Z)-MDL 105519 Action

(Z)-MDL 105519, chemically identified as (E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid, is a potent and highly selective antagonist of the N-methyl-D-aspartate (NMDA) receptor.^{[1][2][3]} Its mechanism of action is centered on the glycine co-agonist binding site on the NMDA receptor complex.^{[4][5]} Unlike competitive antagonists that bind to the glutamate binding site, **(Z)-MDL 105519** acts as a non-competitive inhibitor of NMDA receptor function by binding to the strychnine-insensitive glycine site.^{[1][2]} This interaction prevents the glycine-dependent potentiation of the NMDA receptor's response to glutamate.

The high affinity of **(Z)-MDL 105519** for the glycine binding site is a key feature of its pharmacological profile.^{[2][6][7]} The binding of this antagonist has been shown to be primarily associated with the NR1 subunit of the NMDA receptor.^{[6][7]} Functionally, the antagonism of the glycine site by **(Z)-MDL 105519** leads to a reduction in NMDA receptor-mediated downstream signaling cascades. This includes the inhibition of cyclic GMP (cGMP) accumulation and alterations in intracellular calcium and sodium currents in neuronal cells.^{[1][4]}

In vivo studies have demonstrated that systemically administered **(Z)-MDL 105519** can cross the blood-brain barrier and exert its antagonistic effects on the central nervous system.^[1] This is evidenced by its ability to prevent harmaline-induced increases in cerebellar cGMP content.

[1][4] The functional consequences of this in vivo antagonism include anticonvulsant and anxiolytic activities observed in various animal models.[1][4] A distinguishing characteristic of **(Z)-MDL 105519** is its favorable side-effect profile compared to NMDA channel blockers like MK-801, exhibiting a lower propensity for psychotomimetic effects.[1]

Quantitative Data

The binding affinity and capacity of **(Z)-MDL 105519** for the NMDA receptor glycine site have been quantified in several studies using radioligand binding assays. The following tables summarize these key quantitative parameters.

Table 1: Binding Affinity of [³H]MDL 105519 for the NMDA Receptor Glycine Site

Preparation	Kd (nM)	Reference
Adult rodent forebrain	2.5	[6]
Homomeric rat NR1a receptors in CHO-K1 cells	1.8	[7]
Pig cortical brain membranes	3.73 ± 0.43	[8]
Rat brain membranes	3.77	[2]

Table 2: Binding Capacity of [³H]MDL 105519 for the NMDA Receptor Glycine Site

Preparation	Bmax	Reference
Homomeric rat NR1a receptors in CHO-K1 cells	370 fmol/mg protein	[7]
Pig cortical brain membranes	3030 ± 330 fmol/mg protein	[8]
Rat brain membranes	12.1 pmol/mg protein	[2]

Table 3: Inhibitory Constant of MDL 105519 for [³H]glycine Binding

Preparation	Ki (nM)	Reference
Rat brain membranes	10.9	[4]

Experimental Protocols

[³H]MDL 105519 Radioligand Binding Assay

This protocol outlines the general procedure for determining the binding affinity and capacity of [³H]MDL 105519 to the NMDA receptor glycine site in brain tissue preparations.

1. Membrane Preparation:

- Rodent forebrains or pig cortical tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
- The supernatant is then centrifuged at high speed to pellet the membranes.
- The membrane pellet is washed multiple times by resuspension in fresh buffer and centrifugation to remove endogenous ligands.

2. Binding Assay:

- Membranes are incubated with varying concentrations of [³H]MDL 105519 in a suitable assay buffer.
- For saturation binding experiments, a range of [³H]MDL 105519 concentrations is used to determine K_d and B_{max}.
- For competition binding experiments, a fixed concentration of [³H]MDL 105519 is co-incubated with increasing concentrations of unlabeled (**Z**)-MDL 105519 or other competing ligands to determine K_i values.
- Non-specific binding is determined in the presence of a high concentration of an unlabeled glycine site ligand (e.g., 1 mM glycine).

3. Incubation and Termination:

- The incubation is carried out at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.
- The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
- The filters are washed rapidly with ice-cold buffer to remove non-specifically bound radioligand.

4. Quantification:

- The radioactivity retained on the filters is measured by liquid scintillation counting.
- The specific binding is calculated by subtracting the non-specific binding from the total binding.
- The data are then analyzed using appropriate software (e.g., Scatchard analysis for saturation binding, non-linear regression for competition binding) to determine the binding parameters.

Harmaline-Induced cGMP Accumulation Assay

This in vivo assay provides biochemical evidence for the NMDA receptor antagonist activity of **(Z)-MDL 105519**.

1. Animal Preparation and Dosing:

- Male rats or mice are used for this experiment.
- **(Z)-MDL 105519** is administered intravenously at various doses.
- A control group receives a vehicle injection.

2. Induction of cGMP Accumulation:

- After a predetermined time following drug administration, the animals are injected with harmaline, a tremorigenic agent that stimulates cGMP production in the cerebellum via an NMDA receptor-dependent mechanism.

3. Tissue Collection and Processing:

- At the peak time of harmaline's effect, the animals are euthanized, and the cerebella are rapidly dissected.
- The tissue is immediately frozen to prevent cGMP degradation.
- The cerebellar tissue is then homogenized in a suitable buffer (e.g., trichloroacetic acid) to extract cGMP.

4. cGMP Quantification:

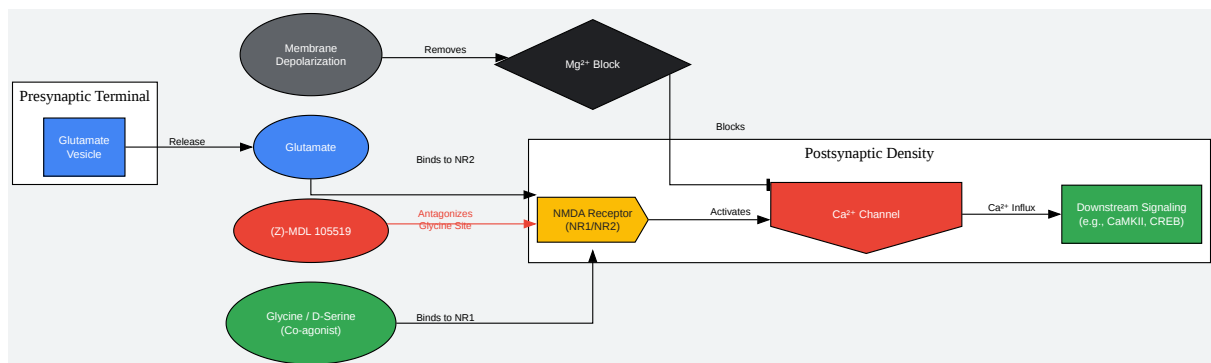
- The cGMP levels in the tissue extracts are measured using a sensitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
- The protein concentration in each sample is determined to normalize the cGMP levels.

5. Data Analysis:

- The cGMP levels in the drug-treated groups are compared to the vehicle-treated control group.
- A dose-dependent inhibition of harmaline-induced cGMP accumulation by **(Z)-MDL 105519** indicates in vivo NMDA receptor antagonism.

Visualizations

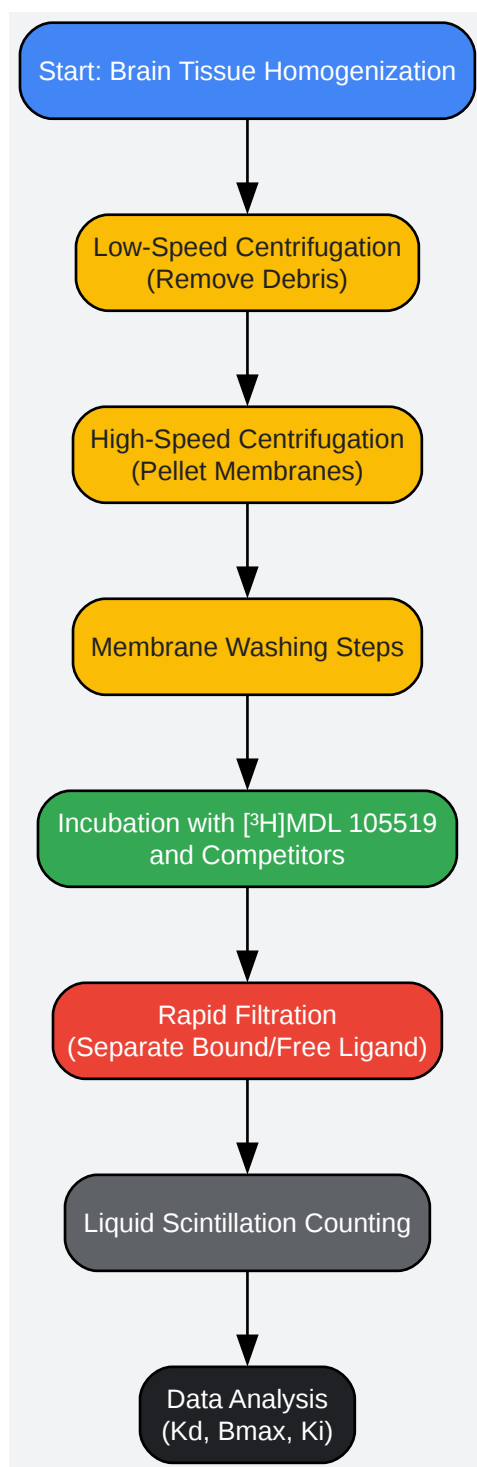
Signaling Pathway of NMDA Receptor and Inhibition by (Z)-MDL 105519



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Caption: NMDA receptor activation and its inhibition by **(Z)-MDL 105519**.

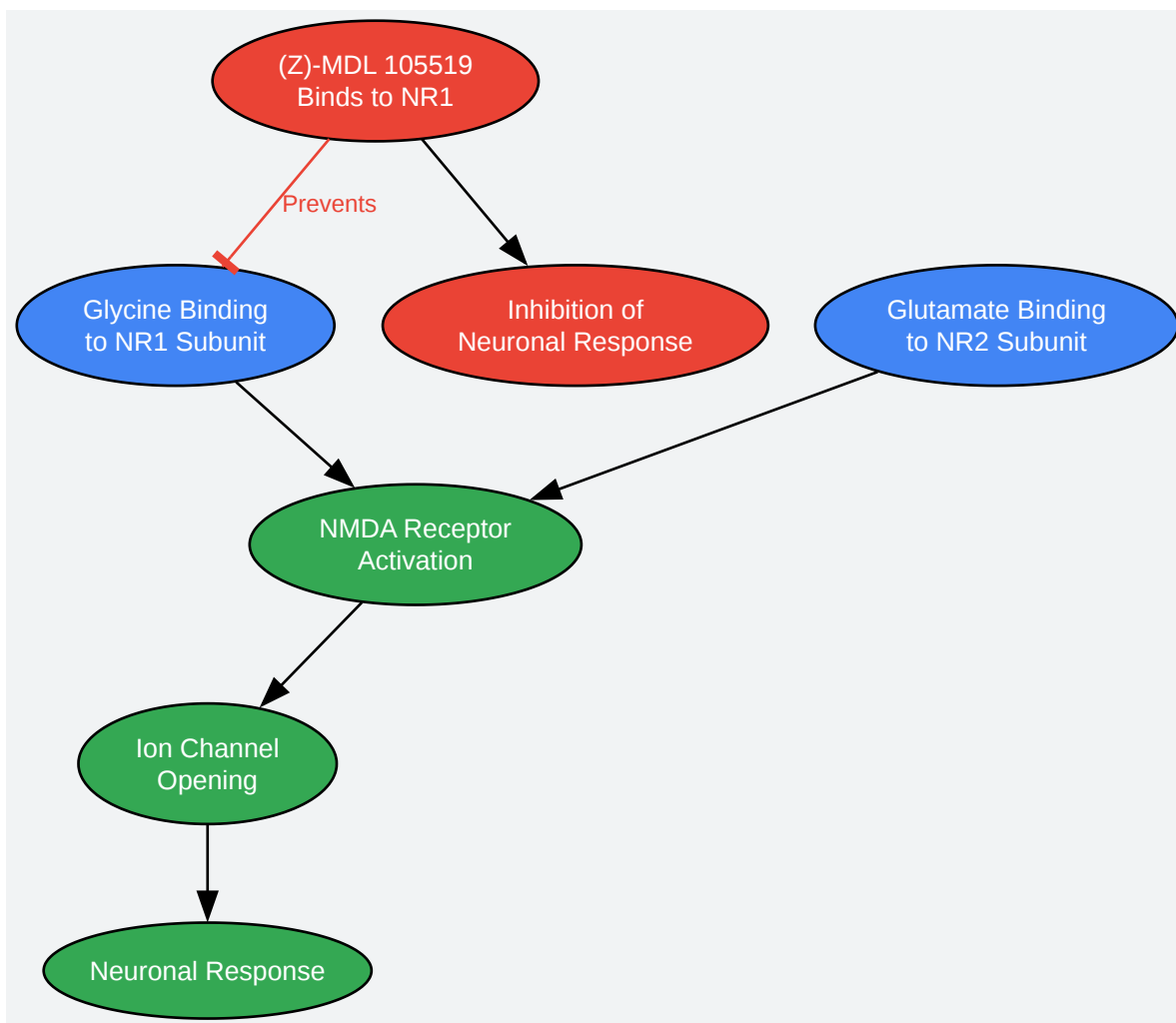
Experimental Workflow for [³H]MDL 105519 Binding Assay



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Caption: Workflow for a typical radioligand binding assay.

Logical Relationship of (Z)-MDL 105519 Antagonism



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Caption: Logical flow of **(Z)-MDL 105519**'s antagonistic action.

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